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Compound of Interest

Homo-PROTAC pVHL30 degrader
1

Cat. No.: B2951468

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure and synthesis of the
pioneering Homo-PROTAC, pVHL30 degrader 1, also known as CM11. This molecule
represents a significant advancement in the field of targeted protein degradation,
demonstrating the principle of inducing self-degradation of an E3 ubiquitin ligase. Herein, we
detail its molecular structure, a step-by-step synthesis protocol, and the key experimental
methodologies used to characterize its biological activity. All quantitative data are presented in
standardized tables for clarity and comparative analysis. Furthermore, signaling pathways and
experimental workflows are illustrated using Graphviz diagrams to provide a clear visual
representation of the underlying scientific principles.

Molecular Structure and Properties

Homo-PROTAC pVHL30 degrader 1 (CM11) is a symmetrical, bivalent molecule designed to
induce the dimerization and subsequent proteasomal degradation of the von Hippel-Lindau
(VHL) E3 ubiquitin ligase. Its structure consists of two identical VHL-binding moieties derived
from the VHL ligand VHO032, connected by a flexible polyethylene glycol (PEG) linker. This
design facilitates the recruitment of two VHL molecules, initiating an intra-complex
ubiquitination event that marks VHL for degradation.
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Property Value
Molecular Formula C58H82N8014S2
Molecular Weight 1179.45 g/mol [1]

(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-
[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-
thiazol-5-yl)phenyllmethylcarbamoyl]pyrrolidin-
1-yl]-3,3-dimethyl-1-oxobutan-2-ylJamino]-2-

IUPAC Name
oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]
acetyllamino]-3,3-dimethylbutanoyl]-N-[[4-(4-
methyl-1,3-thiazol-5-
yl)phenyl]methyl]pyrrolidine-2-carboxamide[2]
Synonyms CM11, Homo-PROTAC pVHL30 degrader 1
CAS Number 2244684-49-7
Chemical Structure Composed of two VHL ligands joined by a linker.

Synthesis of Homo-PROTAC pVHL30 Degrader 1
(CM11)

The synthesis of CM11 is a multi-step process involving the preparation of the VHL ligand and
the linker, followed by their conjugation. The following is a detailed protocol for its synthesis.

Experimental Protocol: Synthesis of CM11

Step 1: Synthesis of the VHL Ligand Precursor

The synthesis begins with the preparation of a suitable VHL ligand precursor, typically an
amine-functionalized derivative of VH032. This process involves several standard organic
chemistry reactions, including amide bond formation and protecting group manipulations.

Step 2: Synthesis of the Linker

A commercially available polyethylene glycol (PEG) linker with terminal carboxylic acid groups
is activated. For CM11, a PEGS linker is utilized. The carboxylic acid groups are typically
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converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, to
facilitate amide bond formation.

Step 3: Conjugation of the VHL Ligand to the Linker

Two equivalents of the amine-functionalized VHL ligand are reacted with one equivalent of the
activated PEG linker in a suitable solvent, such as dimethylformamide (DMF), in the presence
of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA). The
reaction mixture is stirred at room temperature until completion, which is monitored by liquid
chromatography-mass spectrometry (LC-MS).

Step 4: Purification

The final product, Homo-PROTAC pVHL30 degrader 1 (CM11), is purified from the reaction
mixture using reverse-phase high-performance liquid chromatography (HPLC) to yield a highly
pure compound. The identity and purity of the final product are confirmed by LC-MS and
nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity and Characterization

The biological activity of CM11 is characterized by its ability to induce the degradation of VHL
in a potent and specific manner. The key quantitative metrics and the protocols for their
determination are outlined below.

Quantitative Data

Parameter Value Cell Line(s) Reference

DC50 (Degradation

_ <100 nM Various [3]
Concentration 50%)
In Vitro Cooperativi
P v ~20-fold - [4]
(0)
Cellular Activity vs. )
> 1000-fold increase - [3]

Parent Ligand
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Experimental Protocols

3.2.1. Cell Culture and Treatment

Cell Lines: A variety of human cell lines, such as HeLa and HEK293, that endogenously
express VHL are used.

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin
(100 pg/mL) at 37°C in a humidified atmosphere with 5% CO2.

Treatment: For degradation studies, cells are seeded in appropriate culture plates and
allowed to adhere overnight. The following day, the culture medium is replaced with fresh
medium containing various concentrations of CM11 or a vehicle control (e.g., DMSO). Cells
are then incubated for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

3.2.2. Western Blotting for VHL Degradation

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS)
and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease
inhibitor cocktail.

Protein Quantification: The total protein concentration in the lysates is determined using a
BCA (bicinchoninic acid) protein assay.

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by
sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a
polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline
with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then
incubated overnight at 4°C with a primary antibody specific for VHL. A primary antibody
against a loading control protein (e.g., GAPDH or (3-actin) is also used to ensure equal
protein loading.

Detection: After washing with TBST, the membrane is incubated with a horseradish
peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The
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protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.

o Quantification: The intensity of the protein bands is quantified using densitometry software,
and the level of VHL is normalized to the loading control.

3.2.3. AlphaLISA for VHL Dimerization

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is used to
measure the CM11-induced dimerization of VHL in vitro. The assay utilizes donor and
acceptor beads that, when brought into proximity by the VHL-CM11-VHL complex, generate
a chemiluminescent signal.

Reagents: Recombinant VHL protein tagged with two different epitopes (e.g., GST and His),
CM11, AlphaLISA donor beads conjugated to an antibody against one tag, and acceptor
beads conjugated to an antibody against the other tag.

Procedure: A fixed concentration of the tagged VHL proteins is incubated with varying
concentrations of CM11 in an assay buffer. The donor and acceptor beads are then added,
and the mixture is incubated in the dark. The signal is read on a plate reader capable of
AlphaLISA detection.

Data Analysis: The intensity of the AlphaLISA signal is plotted against the concentration of
CM11 to determine the extent of VHL dimerization.

3.2.4. Isothermal Titration Calorimetry (ITC) for Binding Affinity

e Principle: ITC is used to measure the thermodynamic parameters of the binding interaction
between CM11 and VHL, including the binding affinity (Kd), stoichiometry (n), and enthalpy
(AH).

e Procedure: A solution of CM11 is titrated into a solution of purified VHL protein in a
microcalorimeter. The heat released or absorbed during the binding event is measured.

o Data Analysis: The resulting data are fitted to a binding model to determine the
thermodynamic parameters of the interaction.
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Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling
pathway of VHL degradation induced by CM11 and a typical experimental workflow.

Signaling Pathway: Homo-PROTAC Induced VHL
Degradation
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Caption: Mechanism of CM11-induced VHL self-degradation.

Experimental Workflow: Characterization of CM11
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Caption: Workflow for the synthesis and characterization of CM11.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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